molecular formula C12H17N2O3+ B15045610 1-(2-Tert-butoxy-2-oxoethyl)-4-carbamoylpyridinium

1-(2-Tert-butoxy-2-oxoethyl)-4-carbamoylpyridinium

Cat. No.: B15045610
M. Wt: 237.27 g/mol
InChI Key: YUBDHGDFDQOGOJ-UHFFFAOYSA-O
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Description

1-[2-(TERT-BUTOXY)-2-OXOETHYL]-4-CARBAMOYLPYRIDIN-1-IUM is an organic compound with a complex structure It is characterized by the presence of a tert-butoxy group, an oxoethyl group, and a carbamoylpyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(TERT-BUTOXY)-2-OXOETHYL]-4-CARBAMOYLPYRIDIN-1-IUM typically involves multiple steps. One common method includes the reaction of tert-butyl alcohol with an appropriate pyridine derivative under acidic conditions to form the tert-butoxy group. The oxoethyl group is introduced through a subsequent reaction with an oxoethylating agent. The final step involves the formation of the carbamoylpyridinium ion through a reaction with a carbamoylating agent.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(TERT-BUTOXY)-2-OXOETHYL]-4-CARBAMOYLPYRIDIN-1-IUM undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

1-[2-(TERT-BUTOXY)-2-OXOETHYL]-4-CARBAMOYLPYRIDIN-1-IUM has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[2-(TERT-BUTOXY)-2-OXOETHYL]-4-CARBAMOYLPYRIDIN-1-IUM involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, affecting the compound’s reactivity and interactions. The oxoethyl group can participate in hydrogen bonding and other interactions, while the carbamoylpyridinium ion can engage in ionic interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(TERT-BUTOXY)-2-OXOETHYL]-4-CARBAMOYLPYRIDIN-1-IUM is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H17N2O3+

Molecular Weight

237.27 g/mol

IUPAC Name

tert-butyl 2-(4-carbamoylpyridin-1-ium-1-yl)acetate

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)17-10(15)8-14-6-4-9(5-7-14)11(13)16/h4-7H,8H2,1-3H3,(H-,13,16)/p+1

InChI Key

YUBDHGDFDQOGOJ-UHFFFAOYSA-O

Canonical SMILES

CC(C)(C)OC(=O)C[N+]1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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